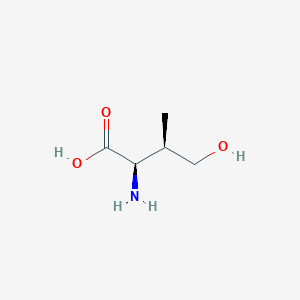

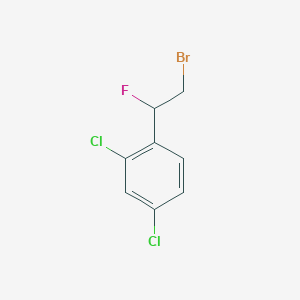

![molecular formula C27H29NO11 B12822641 (9S)-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12822641.png)

(9S)-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Adriamycin is synthesized through a series of chemical reactions starting from daunorubicin. The process involves the hydroxylation of daunorubicin to produce adriamycin . The chemical name for adriamycin is (7S,9S)-9-hydroxyacetyl-4-methoxy-7,8,9,10-tetrahydro-6,7,9,11-tetrahydroxy-7-0-(2’,3’,6’-trideoxy-3’-amino-α-L-lyxohexopyranosyl)-5,12-naphthacenedione .

Industrial Production Methods: Adriamycin is produced industrially through the aerobic fermentation of the bacterium Streptomyces peucetius var. caesius, followed by solvent extraction and chromatographic purification . The antibiotic is crystallized as the hydrochloride from methanol-propanol mixtures .

Analyse Des Réactions Chimiques

Types of Reactions: Adriamycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Adriamycin can be oxidized to form adriamycinone, a key intermediate in its synthesis.

Reduction: Reduction of adriamycin can lead to the formation of adriamycinol, an active metabolite.

Substitution: Substitution reactions can occur at the amino sugar moiety, leading to the formation of various derivatives.

Major Products: The major products formed from these reactions include adriamycinone and adriamycinol .

Applications De Recherche Scientifique

Adriamycin has a wide range of scientific research applications:

Mécanisme D'action

Adriamycin exerts its effects through multiple mechanisms:

DNA Intercalation: Adriamycin intercalates into DNA, disrupting the replication and transcription processes.

Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, preventing the relaxation of supercoiled DNA and leading to DNA strand breaks.

Free Radical Formation: Adriamycin generates reactive oxygen species, causing oxidative damage to cellular components.

Iron Binding: The drug forms complexes with iron, enhancing its ability to produce free radicals.

Comparaison Avec Des Composés Similaires

Adriamycin is compared with other anthracyclines such as daunorubicin, epirubicin, and idarubicin :

Daunorubicin: Similar in structure but has a methyl group instead of a hydroxyl group at the C-14 position.

Epirubicin: An epimer of adriamycin with a different configuration at the C-4’ position, leading to reduced cardiotoxicity.

Idarubicin: A derivative with a modified sugar moiety, offering better penetration into cells and increased potency.

Adriamycin’s unique combination of DNA intercalation, topoisomerase II inhibition, and free radical formation makes it a potent chemotherapeutic agent with a broad spectrum of activity .

Propriétés

Formule moléculaire |

C27H29NO11 |

|---|---|

Poids moléculaire |

543.5 g/mol |

Nom IUPAC |

(9S)-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15?,17?,22+,27-/m0/s1 |

Clé InChI |

AOJJSUZBOXZQNB-IXHBAINVSA-N |

SMILES isomérique |

C[C@H]1[C@H]([C@H](CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |

SMILES canonique |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12822571.png)

![2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B12822609.png)

![tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B12822616.png)

![tert-Butyl 4,6-difluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12822624.png)

![5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B12822666.png)